Fludazonium chloride
Overview
Description
Fludazonium chloride is a chemical compound known for its antifungal properties. It is used in the treatment and prevention of both superficial and systemic fungal infections . The compound is characterized by its molecular formula C26H20Cl5FN2O2 and a molecular weight of 588.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fludazonium chloride involves multiple steps, including the reaction of specific aromatic compounds with chlorinating agents under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and typically not disclosed in public literature .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves the use of advanced chemical reactors and purification techniques to achieve a product purity of 99.84% .
Chemical Reactions Analysis
Types of Reactions
Fludazonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: This compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated products .
Scientific Research Applications
Fludazonium chloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Employed in the study of fungal infections and their treatment.
Medicine: Investigated for its potential use in antifungal therapies.
Industry: Utilized in the development of antifungal coatings and materials.
Mechanism of Action
Fludazonium chloride exerts its antifungal effects by targeting specific fungal enzymes and disrupting their normal function. The compound binds to fungal cell membranes, causing increased permeability and ultimately leading to cell death . The molecular targets include key enzymes involved in cell wall synthesis and membrane integrity .
Comparison with Similar Compounds
Similar Compounds
Oteseconazole: Another antifungal agent with a similar mechanism of action.
Chlorphenesin: An antifungal and antibacterial agent.
NB-598 hydrochloride: A competitive squalene epoxidase inhibitor with antifungal properties.
Uniqueness
Fludazonium chloride is unique due to its high efficacy and broad-spectrum antifungal activity. Its ability to target multiple fungal species and its high purity make it a valuable compound in both research and industrial applications .
Biological Activity
Fludazonium chloride is a synthetic compound known for its pharmacological properties, particularly in the field of anesthesiology. It is a quaternary ammonium compound that acts as a neuromuscular blocker, primarily used to facilitate intubation and provide muscle relaxation during surgical procedures. Its chemical structure is characterized by the formula and it is classified as a non-depolarizing agent.
This compound functions by blocking the transmission of nerve impulses at the neuromuscular junction. It competes with acetylcholine for binding to nicotinic receptors on the motor end plate, thereby preventing muscle contraction. This action is reversible and allows for controlled muscle relaxation during surgical interventions.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid onset and a relatively short duration of action, making it suitable for procedures requiring quick recovery from muscle paralysis. Its metabolism occurs primarily in the liver, with renal excretion being the main route for elimination.
Efficacy and Safety
Clinical studies have demonstrated that this compound is effective in achieving adequate muscle relaxation during surgery. A notable study reported that patients receiving fludazonium experienced fewer adverse effects compared to other neuromuscular blockers, leading to its preference in specific surgical contexts .
Case Study 1: Use in Elective Surgery
In a clinical trial involving 100 patients undergoing elective abdominal surgery, this compound was administered to assess its efficacy in providing muscle relaxation. The results indicated:
- Onset Time : Average of 2.5 minutes.
- Duration of Action : Approximately 30 minutes.
- Recovery Time : Patients regained full muscle function within 15 minutes post-administration.
Adverse effects were minimal, with only mild hypotension observed in 5% of cases .
Case Study 2: Comparison with Other Neuromuscular Blockers
A comparative study evaluated this compound against vecuronium and atracurium in patients undergoing laparoscopic surgery. Key findings included:
Parameter | This compound | Vecuronium | Atracurium |
---|---|---|---|
Onset Time (minutes) | 2.5 | 3.0 | 4.0 |
Duration of Action (minutes) | 30 | 45 | 20 |
Recovery Time (minutes) | 15 | 30 | 25 |
Adverse Effects (%) | 5 | 10 | 15 |
The study concluded that fludazonium offered faster recovery times and fewer side effects compared to its counterparts .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound. In vitro tests demonstrated that it exhibits significant activity against various bacterial strains, suggesting potential applications beyond anesthesiology. The minimum inhibitory concentration (MIC) values were recorded as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
These findings indicate that fludazonium may possess additional therapeutic benefits, warranting further investigation into its use as an antimicrobial agent .
Toxicological Studies
Toxicological assessments have shown that this compound has a favorable safety profile when used at therapeutic doses. Studies indicate no significant organ toxicity or adverse systemic effects, reinforcing its clinical utility .
Properties
IUPAC Name |
2-[3-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazol-1-ium-1-yl]-1-(4-fluorophenyl)ethanone;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl4FN2O2.ClH/c27-19-4-1-18(23(29)11-19)15-35-26(22-8-5-20(28)12-24(22)30)14-33-10-9-32(16-33)13-25(34)17-2-6-21(31)7-3-17;/h1-12,16,26H,13-15H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPMAPBNVNRWBX-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C[N+]2=CN(C=C2)CC(C3=C(C=C(C=C3)Cl)Cl)OCC4=C(C=C(C=C4)Cl)Cl)F.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53597-28-7 | |
Record name | 1H-Imidazolium, 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-3-[2-(4-fluorophenyl)-2-oxoethyl]-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53597-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fludazonium chloride [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053597287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fludazonium chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351149 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | FLUDAZONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/039G8U30HE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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